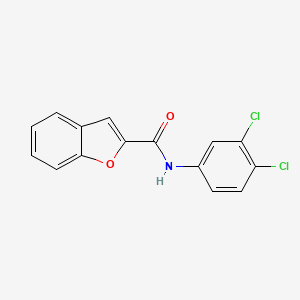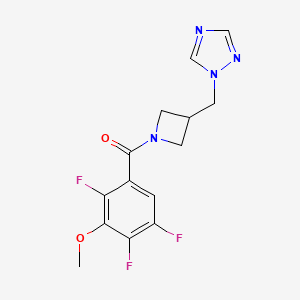![molecular formula C11H10F3NO2 B2624998 N-[3-Methoxy-5-(trifluoromethyl)phenyl]prop-2-enamide CAS No. 2361655-83-4](/img/structure/B2624998.png)
N-[3-Methoxy-5-(trifluoromethyl)phenyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-Methoxy-5-(trifluoromethyl)phenyl]prop-2-enamide, also known as MTFP, is a synthetic compound that has been widely used in scientific research. It is a derivative of the natural compound curcumin, which is found in turmeric. MTFP has been shown to have a range of biological effects, including anti-inflammatory, antioxidant, and anticancer properties.
Scientific Research Applications
N-[3-Methoxy-5-(trifluoromethyl)phenyl]prop-2-enamide has been used in a number of scientific research applications. One of its most promising applications is in the treatment of cancer. Studies have shown that N-[3-Methoxy-5-(trifluoromethyl)phenyl]prop-2-enamide can inhibit the growth and proliferation of cancer cells in vitro and in vivo. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.
N-[3-Methoxy-5-(trifluoromethyl)phenyl]prop-2-enamide has also been studied for its anti-inflammatory and antioxidant properties. It has been shown to inhibit the production of pro-inflammatory cytokines and to scavenge free radicals, which can cause oxidative damage to cells.
Mechanism of Action
The mechanism of action of N-[3-Methoxy-5-(trifluoromethyl)phenyl]prop-2-enamide is not fully understood, but it is thought to involve the inhibition of various signaling pathways involved in cancer cell growth and inflammation. N-[3-Methoxy-5-(trifluoromethyl)phenyl]prop-2-enamide has been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and cell survival. It has also been shown to inhibit the Akt/mTOR pathway, which is involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects
N-[3-Methoxy-5-(trifluoromethyl)phenyl]prop-2-enamide has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including COX-2, which is involved in the production of pro-inflammatory prostaglandins. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of using N-[3-Methoxy-5-(trifluoromethyl)phenyl]prop-2-enamide in lab experiments is its relatively low toxicity compared to other anticancer compounds. It is also relatively easy to synthesize and purify. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on N-[3-Methoxy-5-(trifluoromethyl)phenyl]prop-2-enamide. One area of research is the development of N-[3-Methoxy-5-(trifluoromethyl)phenyl]prop-2-enamide derivatives with improved anticancer activity and selectivity. Another area of research is the identification of the molecular targets of N-[3-Methoxy-5-(trifluoromethyl)phenyl]prop-2-enamide, which could help to elucidate its mechanism of action. Finally, there is a need for further studies to evaluate the safety and efficacy of N-[3-Methoxy-5-(trifluoromethyl)phenyl]prop-2-enamide in animal models and in clinical trials.
Synthesis Methods
N-[3-Methoxy-5-(trifluoromethyl)phenyl]prop-2-enamide can be synthesized using a variety of methods. One common method involves the reaction of 3-methoxy-5-(trifluoromethyl)benzaldehyde with propargylamine, followed by the addition of acetic anhydride and sodium acetate. The resulting compound is then purified using column chromatography.
properties
IUPAC Name |
N-[3-methoxy-5-(trifluoromethyl)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3NO2/c1-3-10(16)15-8-4-7(11(12,13)14)5-9(6-8)17-2/h3-6H,1H2,2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFRCBGVHPWWAGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)C=C)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-Methoxy-5-(trifluoromethyl)phenyl]prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

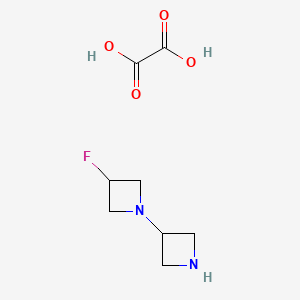

![(Z)-N-(4,6-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide](/img/structure/B2624920.png)
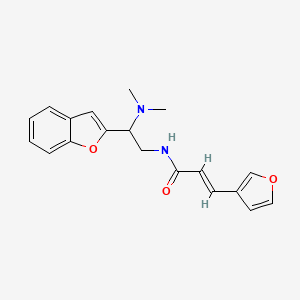

![3-[(5-Chloropyrimidin-2-yl)amino]-1,1,1-trifluoro-2-phenylpropan-2-ol](/img/structure/B2624923.png)
![N-(4-ethoxyphenyl)-1-phenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2624924.png)
![2-chloro-N-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}pyridine-3-carboxamide](/img/structure/B2624925.png)
![2-(4-chlorophenyl)-5-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/no-structure.png)
![3-chloro-N-cyano-N-[(5-cyclobutyl-1,3,4-oxadiazol-2-yl)methyl]-4-fluoroaniline](/img/structure/B2624927.png)
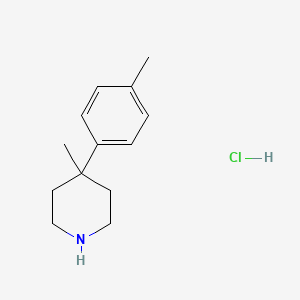
![2-[(4-methylcyclohexyl)oxy]benzaldehyde, Mixture of diastereomers](/img/structure/B2624931.png)
